molecular formula C7H6BrNO2 B1271508 5-Amino-2-bromobenzoic acid CAS No. 2840-02-0

5-Amino-2-bromobenzoic acid

Cat. No. B1271508
Key on ui cas rn: 2840-02-0
M. Wt: 216.03 g/mol
InChI Key: FEXDUVBQBNYSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884127B2

Procedure details

Glacial acetic acid (75 mL) was added dropwise with stirring, at 40-50° C. to a mixture of compound of example 150 (15 g, 57.62 mmol) and iron dust (15 g, 0.267 mol) in water (120 mL). The reaction mixture was stirred vigorously at 25° C. for 1 h. It was poured into water (200 mL), basified using saturated aqueous Na2CO3 solution and extracted with EtOAc (3×250 mL). The organic extract was washed, dried (anhydrous Na2SO4) and concentrated to obtain 5-amino-2-bromobenzoic acid which was then converted into title compound as follows.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Br:5][C:6]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].C([O-])([O-])=O.[Na+].[Na+]>O.[Fe]>[NH2:15][C:12]1[CH:13]=[CH:14][C:6]([Br:5])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Name
Quantity
15 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)O)C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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